molecular formula C12H14N4S B1485559 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine CAS No. 2098139-36-5

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine

Cat. No.: B1485559
CAS No.: 2098139-36-5
M. Wt: 246.33 g/mol
InChI Key: HTEPJHBPRLTFAI-UHFFFAOYSA-N
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Description

The compound “1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine” is a heterocyclic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is linked to a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine ring could also be formed by functionalization of preformed pyrrolidine rings . The synthesis could also involve the use of the B3LYP correlation function with the 6-311G(2d,p) basis set .


Molecular Structure Analysis

The molecular structure of this compound could be solved using the SHELXT-2014 program . The non-hydrogen atoms could be refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The increased three-dimensional (3D) coverage due to the non-planarity of the ring could also influence its properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine and its derivatives show promise in the field of antimicrobial research. Specifically, derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have found these compounds to exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger. This indicates a potential for developing novel antimicrobial agents based on this compound (Patel & Patel, 2017).

Anti-Proliferative Activity in Cancer Research

The compound and its analogs have also been explored in the field of cancer research. Various derivatives of this compound have been synthesized and tested for their CDK2 inhibitory activity, which is a crucial target in cancer therapy. These studies demonstrate that some derivatives exhibit potent CDK2 inhibitory activity and significant anti-proliferative effects on different human cancer cell lines. This highlights the potential of these compounds in the development of new anticancer drugs (Abdel-Rahman et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Similar compounds have been found to influence various biological activities

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans . These properties impact the bioavailability of the compound, which is crucial for its effectiveness.

Result of Action

Similar compounds have been found to exhibit various biological activities . More research is needed to understand the specific effects of this compound.

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . This compound could also be developed into novel anti-fibrotic drugs .

Biochemical Analysis

Biochemical Properties

1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . It can also interact with DNA and RNA, influencing gene expression and protein synthesis . The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-enzyme or compound-nucleic acid complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes via active or passive transport mechanisms, affecting its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For instance, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

1-(6-thiophen-2-ylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-9-3-4-16(7-9)12-6-10(14-8-15-12)11-2-1-5-17-11/h1-2,5-6,8-9H,3-4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEPJHBPRLTFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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